Enantiomeric Excess Benchmark: >98% ee
The enzymatic resolution‑Mitsunobu sequence reported for the broader class of 2‑fluorocyclopentanamines yields enantiomerically pure products with >98% ee, as determined by Mosher's amide derivatization [1]. This level of stereochemical integrity is essential for medicinal chemistry programs targeting CETP, where the off‑enantiomer (1S,2R) or the trans‑diastereomers would produce structurally distinct urea linkages and therefore distinct pharmacological profiles. In contrast, racemic cis‑2‑fluorocyclopentan‑1‑amine lacks stereochemical definition entirely, while commercially available (1R,2R) trans‑isomer lots may vary in ee unless explicitly certified.
| Evidence Dimension | Enantiomeric excess (ee) |
|---|---|
| Target Compound Data | >98% ee (for the (1R,2S) enantiomer, derived via enzymatic resolution and Mitsunobu conversion) |
| Comparator Or Baseline | Racemic cis‑2‑fluorocyclopentan‑1‑amine: 0% ee; (1R,2R)‑2‑fluorocyclopentan‑1‑amine: variable ee unless specified |
| Quantified Difference | >98% improvement in stereochemical purity relative to racemate |
| Conditions | Kinetically controlled transesterification with Burkholderia cepacia lipase, followed by Mitsunobu reaction; ee measured by Mosher's acid derivatization and ¹⁹F/¹H NMR |
Why This Matters
A >98% ee building block minimizes the formation of diastereomeric by‑products in subsequent CETP inhibitor synthesis, directly reducing purification burden and improving reproducibility of biological screening data.
- [1] Kolodiazhna, O. O., Veriovka, O. S., & Kolodiazhna, A. O. (2019). Enzymatic synthesis of enantiomerically pure 1,2-fluorocyclopentanols and 1,2-aminofluorocyclopentanes. Dopovidi Natsionalnoi Akademii Nauk Ukrainy, (7), 66–72. https://doi.org/10.15407/dopovidi2019.07.066 View Source
